2-Methylpropyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate
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Overview
Description
2-Methylpropyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate is a complex organic compound with a unique structure that includes a fluorophenyl group, an oxoethoxy linkage, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of 4-fluorophenyl 2-oxoethoxy, which is then reacted with 4-oxobutanoyl chloride to form the intermediate. This intermediate is subsequently reacted with 2-methylpropyl benzoate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Methylpropyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, modulating their activity. The oxoethoxy linkage and benzoate ester may facilitate the compound’s binding to its targets, enhancing its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate: Similar in structure but with a cyclohexyl group instead of a 2-methylpropyl group.
Phenol, 4-(2-methylpropyl)-: Lacks the fluorophenyl and oxoethoxy groups, making it less complex.
Uniqueness
2-Methylpropyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H24FNO6 |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
2-methylpropyl 4-[[4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C23H24FNO6/c1-15(2)13-31-23(29)17-5-9-19(10-6-17)25-21(27)11-12-22(28)30-14-20(26)16-3-7-18(24)8-4-16/h3-10,15H,11-14H2,1-2H3,(H,25,27) |
InChI Key |
NRNXGFWVLVTVFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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